tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate
Description
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate (CAS: 1402566-32-8) is a chiral carbamate derivative featuring a tetrahydropyran (oxane) ring substituted with a hydroxymethyl group at the 4-position and a tert-butyloxycarbonyl (Boc) carbamate group at the 3-position. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 237.30 g/mol . The compound’s stereochemistry, defined by the (3R,4S) configuration, is critical for its interactions in asymmetric synthesis and pharmaceutical applications. This compound is frequently utilized as a building block in drug discovery, particularly for modifying pharmacokinetic properties or enhancing target binding specificity .
The oxane ring provides conformational rigidity, while the hydroxymethyl group enables further functionalization, such as esterification or oxidation. The Boc-protecting group enhances solubility in organic solvents and stabilizes the molecule against nucleophilic attack during synthetic procedures .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
FTBOFNJQEUGOPO-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1CO |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis from Protected Diols
Amino alcohols serve as precursors for oxane ring formation via acid- or base-catalyzed cyclization. For example:
- Starting material : (3R,4S)-4-(hydroxymethyl)oxan-3-amine.
- Protection : The amine is protected with Boc anhydride in the presence of triethylamine, yielding the Boc-carbamate intermediate.
- Cyclization : The diol undergoes cyclization using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the oxane ring with retained stereochemistry.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0–25°C | 85–92 | |
| Mitsunobu Cyclization | DEAD, PPh₃, THF, reflux | 78 |
Method 2: Epoxide Ring-Opening
Stereoselective Epoxide Synthesis
Epoxides derived from dienes or diols are opened with amines to install stereocenters. For instance:
- Epoxidation : (3R,4S)-3,4-epoxytetrahydrofuran is synthesized via Sharpless epoxidation.
- Aminolysis : The epoxide reacts with tert-butyl carbamate in the presence of Lewis acids (e.g., BF₃·OEt₂) to yield the amino alcohol intermediate.
- Hydroxymethylation : The secondary alcohol is oxidized to a ketone (Swern oxidation) and subjected to Grignard addition with formaldehyde to install the hydroxymethyl group.
Reaction Scheme :
$$
\text{Epoxide} + \text{BocNH}2 \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{Amino Alcohol} \xrightarrow{\text{(COCl)}2, DMSO} \text{Ketone} \xrightarrow{\text{CH}_2O, \text{Mg}} \text{Hydroxymethyl Derivative}
$$
Method 3: Chiral Pool Derivatization
Carbohydrate-Based Synthesis
Tetrahydrofuran rings are accessible via modification of sugars like ribose or xylose:
- Starting material : D-ribose is converted to a 3-amino-4-hydroxymethyl tetrahydrofuran derivative via reductive amination.
- Boc Protection : The amine is protected using Boc anhydride.
- Deprotection : Acidic removal of sugar hydroxyl protections (e.g., acetyl groups) yields the target compound.
Advantages : Leverages inherent chirality of sugars, avoiding racemization.
Stereochemical Control Strategies
Asymmetric Catalysis
Chiral catalysts (e.g., Jacobsen’s catalyst) enable enantioselective epoxide ring-opening, achieving >90% enantiomeric excess (ee).
Diastereomeric Resolution
Crystallization or chromatography separates diastereomers formed via temporary chiral auxiliaries (e.g., menthol esters).
Comparative Evaluation of Methodologies
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Amino Alcohol Cyclization | 78 | Moderate | High | Moderate |
| Epoxide Ring-Opening | 65 | High | Medium | Low |
| Chiral Pool | 82 | High | Low | High |
Epoxide ring-opening offers superior stereocontrol but suffers from lower yields due to side reactions.
Recent Advances from Patent Literature
Silyl Protection-Deprotection (EP2594569A1)
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxane ring can be reduced to form a more saturated cyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the oxane ring may produce a more saturated cyclic compound.
Scientific Research Applications
Synthesis and Production
The synthesis of tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of hydroxymethyl oxan derivatives with tert-butyl isocyanate. This reaction can be optimized for industrial production through purification techniques such as recrystallization or chromatography to achieve high yields and purity levels.
Scientific Research Applications
1. Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in the development of new compounds.
2. Biology
Research indicates potential biological activities associated with this compound. Studies have focused on its interactions with biomolecules, suggesting roles in enzyme modulation and metabolic pathway influence. Its structural features may allow it to act as a substrate for metabolic pathways or as an inhibitor of specific enzymes.
3. Medicine
In medicinal chemistry, this compound has been investigated for its therapeutic properties. Notably, it has shown promise in reversing multidrug resistance (MDR) in cancer cells by inhibiting drug efflux pumps like P-glycoprotein. This mechanism enhances the efficacy of chemotherapeutic agents, positioning the compound as a candidate for adjuvant therapies in oncology .
Study on Multidrug Resistance Reversal
In vitro studies demonstrated that this compound significantly increased the accumulation of doxorubicin in resistant cancer cell lines. This suggests its potential role in overcoming drug resistance by inhibiting efflux mechanisms .
Metabolic Pathway Analysis
Further research highlighted the compound's ability to modulate metabolic enzymes involved in drug metabolism. This could enhance the bioavailability of co-administered drugs, making it a valuable component in combination therapies .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and activity of the compound. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate can be compared to analogous carbamates, focusing on ring systems, substituents, stereochemistry, and applications.
Table 1: Structural Comparison of Selected Carbamate Derivatives
Key Observations
Ring Systems and Rigidity :
- The oxane ring in the target compound confers greater conformational stability compared to piperidine or cyclopentene derivatives due to its six-membered oxygen-containing structure .
- Piperidine-based analogs (e.g., CAS 473839-06-4) exhibit higher basicity, influencing their reactivity in acid-catalyzed reactions .
Substituent Effects :
- The hydroxymethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity (e.g., O–H···O interactions with bond lengths of ~2.65 Å ), unlike methyl or fluoro substituents in analogs.
- Fluorinated derivatives (e.g., CAS 907544-17-6) show improved metabolic stability in vivo due to reduced susceptibility to oxidative degradation .
Stereochemical Impact :
- The (3R,4S) configuration in the target compound contrasts with the (1R,4S) configuration in cyclopentene analogs (CAS 99027-90-4), leading to distinct spatial arrangements that affect enantioselective binding to biological targets .
Synthetic Utility :
- Boc-protected compounds (e.g., CAS 139290-70-3) are preferred in peptide synthesis for amine protection, but the oxane-based derivative’s hydroxymethyl group allows unique post-functionalization pathways, such as glycosylation .
Table 2: Hydrogen-Bonding Parameters in Carbamates
Hydrogen-bonding networks in carbamates significantly influence crystallinity and solubility.
Biological Activity
tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate (CAS Number: 1402566-32-8) is a carbamate derivative that exhibits significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in neuroprotective and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the hydroxymethyl group allows for hydrogen bonding with biological macromolecules, which can influence their structural conformation and function.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in the pathology of neurodegenerative diseases like Alzheimer's disease.
- Neuroprotective Effects : In vitro studies indicate that the compound can protect neuronal cells from toxic insults, particularly those induced by amyloid-beta peptides .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound in protecting astrocytes against amyloid-beta-induced toxicity. For instance:
- Cell Viability Assays : When astrocytes were exposed to amyloid-beta 1-42 in the presence of the compound, cell viability improved significantly compared to controls treated with amyloid-beta alone (62.98% vs. 43.78% viability) .
In Vivo Studies
In vivo studies using animal models have further elucidated the therapeutic potential of this compound:
- Alzheimer's Disease Models : In scopolamine-induced models of cognitive impairment, treatment with this compound resulted in decreased levels of amyloid-beta and improved cognitive function as assessed by behavioral tests .
Case Studies
Several case studies highlight the therapeutic implications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
